Methyl 3-amino-4-phenylbutanoate hydrochloride
Overview
Description
Methyl 3-amino-4-phenylbutanoate hydrochloride is a synthetic compound with the CAS Number: 1001427-55-9 . It has a molecular weight of 229.71 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H
. This code provides a specific textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Derivative Applications
- Methyl 3-amino-4-phenylbutanoate hydrochloride serves as a precursor in the synthesis of various compounds. For instance, it has been used in the creation of tetrazole-containing derivatives, highlighting its versatility in chemical reactions (Putis, Shuvalova, & Ostrovskii, 2008).
X-ray Crystallography and Stereochemistry
- The compound's derivatives, such as its hydrobromide form, have been subjected to X-ray crystallography to determine their stereochemical configuration, as seen in the study of bestatin, a known inhibitor of certain peptidases (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Potential in Anticonvulsant Research
- Certain esters based on this compound have been examined for their potential anticonvulsant properties, indicating the compound’s potential in neurological and pharmacological research (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
Anticancer Drug Synthesis
- Derivatives of this compound have been used in the synthesis of Schiff base organotin(IV) complexes, which show potential as anticancer drugs. These studies emphasize the compound's role in developing novel therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).
Role in Tuberculosis Treatment
- Research has also explored its derivatives as inhibitors in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, suggesting a role in developing treatments for tuberculosis (Li, Liu, Zhang, Knudson, Li, Lai, Simmerling, Slayden, & Tonge, 2011).
Enzymatic and Synthetic Studies
- The compound is a subject of enzymatic and synthetic studies, contributing to our understanding of chemical behaviors and reaction mechanisms in organic chemistry, as seen in various studies focusing on its synthesis and derivatives (Various Authors, 1976-2022).
Quantum Computational Analysis
- Quantum computational, spectroscopic, and ligand-protein docking studies have been conducted on functional derivatives of this compound. These studies provide insights into the molecular structure and potential biological interactions of its derivatives (Raajaraman, Sheela, & Muthu, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin or eyes, and using personal protective equipment .
Properties
IUPAC Name |
methyl 3-amino-4-phenylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIIBDWIBUUNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738960 | |
Record name | Methyl 3-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001427-55-9 | |
Record name | Methyl 3-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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